MDA 19

Descripción general

Descripción

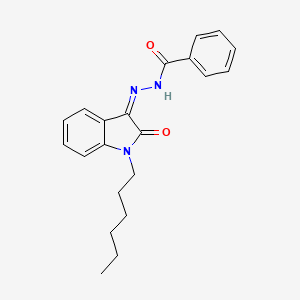

MDA 19, también conocido como N’-[(3Z)-1-hexil-2-oxo-1,2-dihidro-3H-indol-3-ilideno]benzohidrazida, es un compuesto cannabinoide sintético. Se sintetizó por primera vez en 2008 y es conocido por su agonismo selectivo hacia el receptor cannabinoide tipo 2 (CB2) sobre el receptor cannabinoide tipo 1 (CB1). Esta selectividad lo convierte en un candidato prometedor para aplicaciones terapéuticas, particularmente en el tratamiento del dolor neuropático .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de MDA 19 implica la reacción de 1-hexil-1,2-dihidro-2-oxo-3H-indol-3-carbaldehído con benzohidrazida. La reacción típicamente ocurre en presencia de un solvente adecuado, como el etanol, y bajo condiciones de reflujo. El producto se purifica luego mediante técnicas de recristalización o cromatografía .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

MDA 19 experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar los derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el anillo de indol y la parte benzohidrazida.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan típicamente.

Sustitución: Se pueden utilizar varios electrófilos y nucleófilos en condiciones apropiadas para lograr reacciones de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir formas reducidas de this compound.

Aplicaciones Científicas De Investigación

Pharmacological Profile

MDA 19 exhibits a unique pharmacological profile as it acts as an agonist at both human and rat CB1 receptors while functioning differently at rat CB2 receptors, where it behaves as an inverse agonist. This differential activity suggests potential therapeutic uses in managing neuropathic pain without central nervous system side effects. Notably, this compound has been shown to alleviate tactile allodynia in various neuropathic pain models in rats and mice .

Neuropathic Pain Treatment

This compound has garnered attention for its potential in treating neuropathic pain. In studies involving rat models, this compound demonstrated a dose-dependent reduction of pain symptoms associated with spinal nerve ligation and paclitaxel-induced neuropathy. The compound's effectiveness was confirmed by its ability to reverse tactile allodynia specifically in CB2 receptor-positive mice, indicating that its analgesic effects are mediated through CB2 receptors .

| Study | Model | Effect | Mechanism |

|---|---|---|---|

| Study 1 | Rat | Reduced tactile allodynia | CB2 receptor agonism |

| Study 2 | Mouse | Pain relief in neuropathy models | CB2 receptor mediation |

Cancer Research

Recent studies have highlighted this compound's potential role in cancer treatment, specifically melanoma. Research indicated that this compound inhibited the proliferation of melanoma cells in a dose-dependent manner. This anti-cancer effect was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression within melanoma cell lines .

| Study | Cancer Type | Effect | Mechanism |

|---|---|---|---|

| Study 1 | Melanoma | Inhibited cell proliferation | Induction of apoptosis |

Neurotoxicity Studies

This compound has also been evaluated for its neurotoxic effects using zebrafish models. Observations from these studies revealed that exposure to this compound led to morphological abnormalities and altered behavior in zebrafish larvae, suggesting potential neurotoxic properties that warrant further investigation .

| Study | Model | Effect | Observation |

|---|---|---|---|

| Study 1 | Zebrafish | Induced neurotoxicity | Morphological changes and behavioral alterations |

Mecanismo De Acción

MDA 19 ejerce sus efectos principalmente a través de la activación del receptor CB2. Este receptor está involucrado en varios procesos fisiológicos, incluida la respuesta inmune y la inflamación. Al activar selectivamente CB2, this compound puede modular estos procesos sin los efectos psicoactivos asociados con la activación de CB1. La actividad antitumoral del compuesto se atribuye en parte a la inactivación de la vía de señalización AKT .

Comparación Con Compuestos Similares

MDA 19 es parte de una serie de cannabinoides sintéticos que incluyen compuestos como BZO-HEXOXIZID y 5F-MDA-19. En comparación con estos compuestos, this compound es único en su alta selectividad para el receptor CB2, lo que lo convierte en un agente terapéutico más específico .

Compuestos similares

BZO-HEXOXIZID: Otro agonista selectivo de CB2 con un potencial terapéutico similar.

5F-MDA-19: Un derivado fluorado con alta afinidad por CB2.

La selectividad única y el potencial terapéutico de this compound lo convierten en un compuesto valioso para futuras investigaciones y desarrollo en varios campos médicos.

Actividad Biológica

MDA 19, a novel cannabinoid ligand, has garnered attention for its potential therapeutic applications, particularly in the management of neuropathic pain and cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and implications for clinical use.

Chemical Structure and Pharmacological Profile

This compound is derived from the isatin series and is chemically characterized as N′-[(3 Z)-1-(1-hexyl)-2-oxo-1,2-dihydro-3 H-indol-3-ylidene]benzohydrazide. Its structure allows it to interact with cannabinoid receptors, specifically CB1 and CB2, which are part of the G protein-coupled receptor (GPCR) superfamily.

Binding Affinity and Agonistic Activity

This compound has been shown to exhibit a distinctive functional profile at cannabinoid receptors:

- CB1 Receptor : Acts as an agonist in vivo, demonstrating analgesic effects without significant central nervous system side effects .

- CB2 Receptor : Functions as a protean agonist, exhibiting both agonistic and inverse agonistic properties depending on the assay context .

The compound's ability to modulate these receptors suggests its potential for therapeutic applications in pain management and oncology.

Neuropathic Pain Relief

This compound has been evaluated for its efficacy in alleviating neuropathic pain through various animal models. Key findings include:

- In Vivo Studies : this compound significantly attenuated tactile allodynia induced by spinal nerve ligation or paclitaxel in rats. The analgesic effects were mediated through CB2 receptors, as evidenced by the lack of effect in CB2 knockout mice .

Anti-Cancer Activity

Recent studies have indicated that this compound possesses anti-tumor properties, particularly against hepatocellular carcinoma (HCC). The proposed mechanisms include:

- Inhibition of AKT Signaling : this compound exerts anti-tumor activity partially through the inactivation of the AKT signaling pathway, which is crucial for cell survival and proliferation in cancer cells .

Table: Summary of Key Research Findings on this compound

Clinical Implications

The pharmacological profile of this compound suggests several clinical implications:

- Pain Management : Its dual action on CB1 and CB2 receptors may provide a novel approach to treating chronic pain without the psychoactive effects associated with traditional cannabinoids.

- Oncology : The anti-cancer properties highlight its potential as a therapeutic agent in HCC treatment, warranting further investigation into its efficacy and safety in human trials.

Propiedades

IUPAC Name |

N-(1-hexyl-2-hydroxyindol-3-yl)iminobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-2-3-4-10-15-24-18-14-9-8-13-17(18)19(21(24)26)22-23-20(25)16-11-6-5-7-12-16/h5-9,11-14,26H,2-4,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNRTDOKKSWDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201029871, DTXSID401345281 | |

| Record name | N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048973-47-2, 1104302-26-2 | |

| Record name | MDA-19 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048973472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BZO-HEXOXIZID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X83OI5CX2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.